molecular formula C16H26N2O3 B14544847 4-(Decyloxy)-2-nitroaniline CAS No. 61761-29-3

4-(Decyloxy)-2-nitroaniline

Cat. No.: B14544847
CAS No.: 61761-29-3
M. Wt: 294.39 g/mol
InChI Key: PQWVOXSZHDLQJO-UHFFFAOYSA-N
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Description

4-(Decyloxy)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a decyloxy group (a ten-carbon alkyl chain attached to an oxygen atom) and a nitro group (NO2) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-2-nitroaniline typically involves the nitration of 4-(Decyloxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced to the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The decyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-(Decyloxy)-2-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-(Decyloxy)-2-nitroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The decyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitroaniline:

    4-(Octyloxy)-2-nitroaniline: Similar structure but with a shorter alkyl chain, influencing its physical and chemical properties.

Uniqueness

4-(Decyloxy)-2-nitroaniline is unique due to the presence of both the decyloxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

61761-29-3

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

4-decoxy-2-nitroaniline

InChI

InChI=1S/C16H26N2O3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17)16(13-14)18(19)20/h10-11,13H,2-9,12,17H2,1H3

InChI Key

PQWVOXSZHDLQJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)N)[N+](=O)[O-]

Origin of Product

United States

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